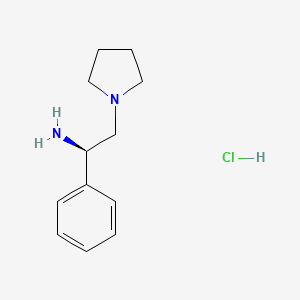
N-Boc-S-benzyl-(L)-cysteine-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-S-benzyl-(L)-cysteine-methyl ester: is a derivative of the amino acid cysteine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a benzyl group on the sulfur atom, and a methyl ester group on the carboxyl group. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Preparation of N-Boc-S-benzyl-(L)-cysteine:
Reagents: N-tert-butoxycarbonyl-L-cysteine, benzyl bromide, base (e.g., sodium hydroxide or potassium carbonate).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The Boc-protected cysteine is reacted with benzyl bromide in the presence of a base to form N-Boc-S-benzyl-(L)-cysteine.
-
Preparation of N-Boc-S-benzyl-(L)-cysteine-methyl ester:
Reagents: N-Boc-S-benzyl-(L)-cysteine, methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Conditions: The esterification reaction is carried out by refluxing N-Boc-S-benzyl-(L)-cysteine with methanol in the presence of an acid catalyst. The reaction mixture is then purified to obtain the desired methyl ester.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Conditions: The oxidation reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reduction reactions are carried out in anhydrous solvents under inert atmosphere.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Substitution reactions are carried out in organic solvents at room temperature or under reflux.
Products: Substitution at the benzyl group can lead to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- N-Boc-S-benzyl-(L)-cysteine-methyl ester is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology:
- It is used in the study of enzyme mechanisms and protein interactions due to its structural similarity to natural amino acids.
Medicine:
- The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
Mechanism:
- The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the benzyl and methyl ester groups influence the compound’s reactivity and solubility.
Molecular Targets and Pathways:
- The compound can interact with cysteine residues in proteins, affecting their function and activity. It may also participate in redox reactions and serve as a substrate for enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
N-Boc-S-benzyl-(D)-cysteine-methyl ester:
N-Boc-S-benzyl-(L)-cysteine:
N-Boc-S-methyl-(L)-cysteine-methyl ester:
Uniqueness:
- N-Boc-S-benzyl-(L)-cysteine-methyl ester is unique due to its specific combination of protecting groups and functional groups, which provide distinct reactivity and stability properties. This makes it particularly useful in peptide synthesis and other organic transformations.
Eigenschaften
Molekularformel |
C16H23NO4S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
KXUSUGVJXKJTBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


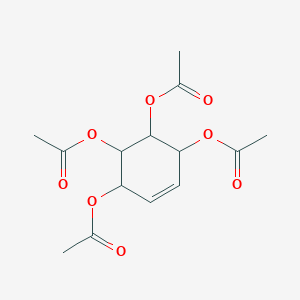
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
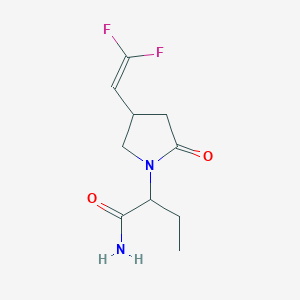

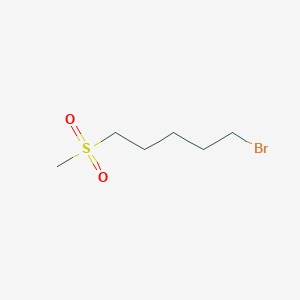
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
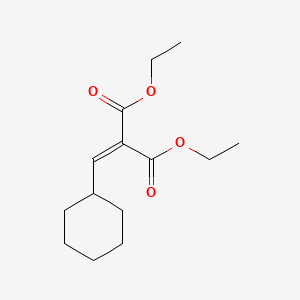
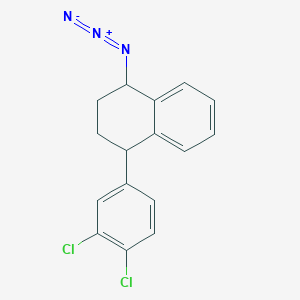
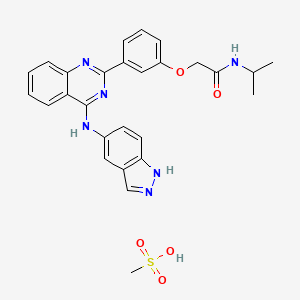
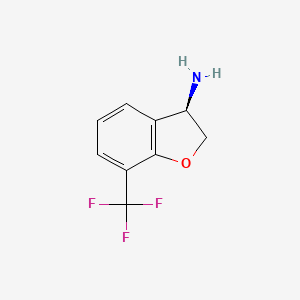
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
